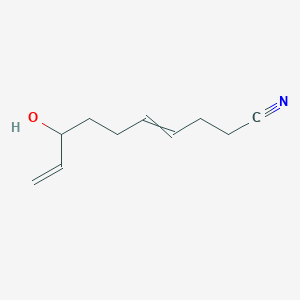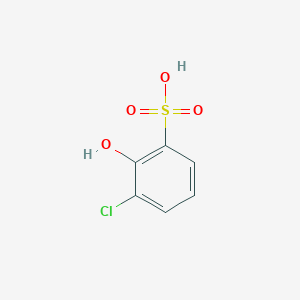![molecular formula C26H31NO B14405480 4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol CAS No. 88407-48-1](/img/structure/B14405480.png)
4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes multiple aromatic rings and an amino group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenol Core: The phenol core can be synthesized through the hydroxylation of an aromatic hydrocarbon.
Alkylation: The addition of the alkyl groups, such as the phenylbutan-2-yl group, can be carried out using Friedel-Crafts alkylation, which involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. The aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity to various receptors. Additionally, the amino group can engage in nucleophilic attacks, leading to the formation of covalent bonds with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to an aromatic ring.
4-Methylphenol (p-Cresol): Similar structure but lacks the complex substituents.
Bisphenol A: Contains two phenol groups connected by a methylene bridge, used in the production of plastics.
Uniqueness
4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol is unique due to its complex structure, which includes multiple aromatic rings and an amino group. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88407-48-1 |
|---|---|
Formule moléculaire |
C26H31NO |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
4-methyl-2-[1-phenyl-3-(4-phenylbutan-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C26H31NO/c1-20-13-16-26(28)25(19-20)24(23-11-7-4-8-12-23)17-18-27-21(2)14-15-22-9-5-3-6-10-22/h3-13,16,19,21,24,27-28H,14-15,17-18H2,1-2H3 |
Clé InChI |
ULRMFLPWBGLLBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(CCNC(C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


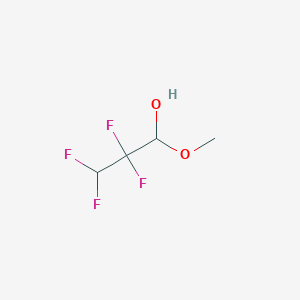
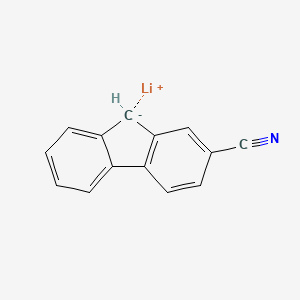

![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
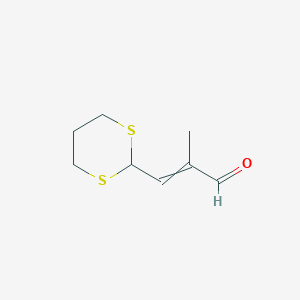
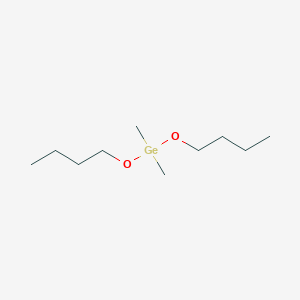
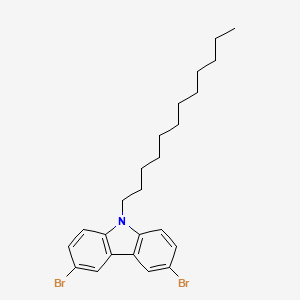

![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
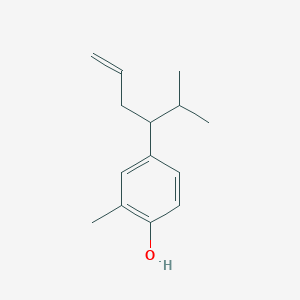

![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)
